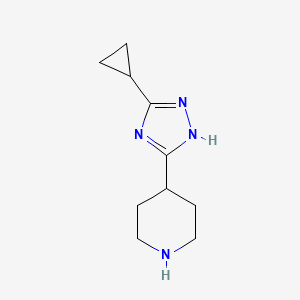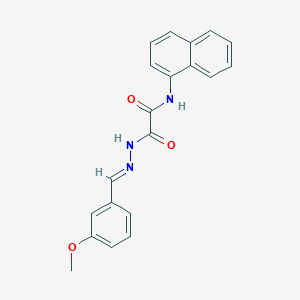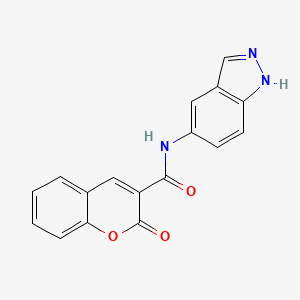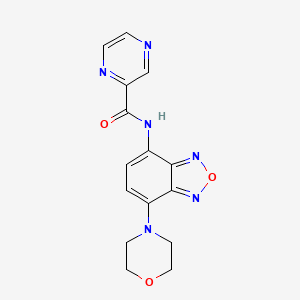
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine is a chemical compound that belongs to the class of triazole derivatives. It is characterized by the presence of a cyclopropyl group attached to a triazole ring, which is further connected to a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), methanol as solvent.
Substitution: Alkyl halides, polar aprotic solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to downstream effects such as reduced inflammation or inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine: Shares the triazole and cyclopropyl moieties but differs in the attached functional groups.
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine: Contains an oxadiazole ring instead of a piperidine ring.
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine: Similar triazole structure with different alkyl substituents.
Uniqueness
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine is unique due to its specific combination of the triazole, cyclopropyl, and piperidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidine |
InChI |
InChI=1S/C10H16N4/c1-2-7(1)9-12-10(14-13-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2,(H,12,13,14) |
InChI Key |
VUSGWKQMYKIPCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NNC(=N2)C3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B11118228.png)

![5-(4-bromophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11118244.png)
![4-Hydroxy-N'-[(1E2Z)-3-hydroxy-3-(4-methylphenyl)prop-2-EN-1-ylidene]benzohydrazide](/img/structure/B11118250.png)
![1-(3-Chlorophenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11118252.png)
![2-(3,4-dimethoxyphenyl)-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B11118255.png)
![2-{[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11118257.png)
![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11118260.png)
![1-(morpholin-4-yl)-2-[2-(thiophen-2-ylmethyl)-1H-benzimidazol-1-yl]ethanone](/img/structure/B11118263.png)

![2,2-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]propanamide](/img/structure/B11118276.png)

![N'-[(E)-(4-cyanophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11118297.png)
![Propan-2-yl 2-{[(4-chlorophenyl)carbonyl]amino}-4-(4-methoxyphenyl)thiophene-3-carboxylate](/img/structure/B11118305.png)
